Product packaging for Z-Pro-Gly-NH2(Cat. No.:CAS No. 35010-96-9)

Z-Pro-Gly-NH2

Cat. No.: B1600502
CAS No.: 35010-96-9
M. Wt: 305.33 g/mol
InChI Key: YQHPZEVGWUTGLC-LBPRGKRZSA-N
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Description

Significance of Z-Pro-Gly-NH2 within Peptide Chemistry and Biology

The significance of this compound is derived from the functional roles of its constituent parts. In peptide chemistry, the controlled, stepwise synthesis of peptides requires the temporary protection of reactive functional groups. The benzyloxycarbonyl (Z or Cbz) group at the N-terminus of this compound serves this exact purpose. bachem.comontosight.ai It is a classic amine protecting group that prevents the proline's nitrogen from participating in unwanted reactions during the formation of a larger peptide chain. ontosight.ai Its stability under various conditions, coupled with its straightforward removal via methods like hydrogenolysis, makes it an invaluable tool in solution-phase peptide synthesis. ontosight.aitotal-synthesis.com

The peptide sequence itself, Pro-Gly , is structurally significant. The proline residue, with its unique cyclic side chain, imposes significant conformational restrictions on the peptide backbone, often inducing a "kink" or turn. The Pro-Gly sequence is a well-known motif for initiating a secondary structure known as a β-turn. Therefore, this compound serves as a well-defined model for studying the biophysical properties of such turns, which are critical for protein folding and molecular recognition events.

Historical Context of Tripeptide Research and its Relevance to this compound

The study of peptides has a rich history, with foundational advancements enabling the investigation of compounds like this compound. A pivotal moment in peptide chemistry was the introduction of the benzyloxycarbonyl (Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. total-synthesis.com This discovery revolutionized the field, allowing for the logical and controlled synthesis of peptides for the first time and paving the way for the synthesis of complex peptide hormones and their analogues. total-synthesis.com

Simultaneously, research into naturally occurring peptides revealed the importance of short amino acid sequences. Tripeptides were identified as some of the smallest molecules capable of exhibiting potent and specific biological activity. For instance, the discovery of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2) and Melanocyte-Stimulating Hormone-Release Inhibiting Factor (Melanostatin, Pro-Leu-Gly-NH2) demonstrated that tripeptides could act as powerful hormonal modulators. pnas.org These discoveries spurred interest in the synthesis and study of a wide array of tripeptide analogues to understand structure-activity relationships.

The recognition that many of these natural peptides were C-terminally amidated further highlighted the importance of this modification. protpi.chdigitellinc.com This led to the routine incorporation of C-terminal amides into synthetic peptides to enhance their stability and mimic their natural counterparts. In this context, this compound can be seen as a product of these historical developments—a synthetic fragment embodying the key chemical principles of peptide protection (Z-group) and biological stabilization (amide group) applied to a structurally important core (Pro-Gly).

Overview of Current Research Trajectories Involving this compound

While this compound is not typically the end target of major research programs, its structural motifs are central to several current research trajectories.

Building Blocks for Peptide Synthesis: Protected peptide fragments remain crucial in both solid-phase and solution-phase peptide synthesis. peptide.com Compounds like this compound can be used as building blocks to construct larger, more complex peptides of therapeutic interest. This modular approach can sometimes be more efficient than adding amino acids one by one.

Peptidomimetics and Structural Biology: The Pro-Gly sequence is a canonical β-turn-inducing motif. Researchers continue to use model peptides incorporating this sequence to investigate the dynamics of protein folding, stability, and enzyme-substrate interactions. Synthetic tripeptides with defined conformations serve as scaffolds for designing peptidomimetics—molecules that mimic the structure of peptides but have improved properties like oral bioavailability and metabolic stability.

Antiviral Drug Discovery: Research into the related tripeptide, H-Gly-Pro-Gly-NH2, has shown that it possesses anti-HIV-1 activity by interfering with the formation of the viral capsid. medchemexpress.com This finding underscores that even simple, modified tripeptides can be sources of novel therapeutic leads, motivating the synthesis and screening of libraries of related compounds.

Organocatalysis: An emerging area of research involves the use of short, proline-containing peptides as asymmetric organocatalysts. Tripeptides such as H-D-Pro-Pro-Glu-NH2 have been shown to be highly efficient catalysts for specific chemical reactions, creating a chiral environment that controls the stereochemical outcome. researchgate.net This application highlights a non-biological role for structurally well-defined peptides, suggesting potential, though unexplored, avenues for similar compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O4 B1600502 Z-Pro-Gly-NH2 CAS No. 35010-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c16-13(19)9-17-14(20)12-7-4-8-18(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,19)(H,17,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHPZEVGWUTGLC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474548
Record name Z-Pro-Gly-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35010-96-9
Record name Z-Pro-Gly-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Z Pro Gly Nh2

Peptide Synthesis Strategies Employing Z-Pro-Gly-NH2 as a Building Block

The incorporation of this compound into larger peptide chains can be achieved through various synthetic strategies, each with its own set of advantages and limitations.

Solution-Phase Synthetic Approaches for this compound

Solution-phase peptide synthesis (SPPS) is a classical method that has been effectively used for the synthesis of peptides containing the this compound moiety. chemicalbook.com This approach involves the sequential coupling of amino acids in a homogenous solution. The synthesis of a protected tetrapeptide, for instance, can be achieved by coupling Z(OMe)-Lys(Z)-OH with H-Pro-Val-Gly-OMe in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). thieme-connect.de

Key to the success of solution-phase synthesis is the choice of coupling reagents and protecting groups. For example, novel Oxyma-based organophosphorus reagents have been shown to be effective in the stepwise solution-phase synthesis of related dipeptides like Z-Phg-Pro-NH2, demonstrating high yields and control over epimerization. csic.es The benzyloxycarbonyl (Z) group is a commonly used N-terminal protecting group in solution-phase synthesis due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. thieme-connect.dewiley-vch.de

Table 1: Examples of Solution-Phase Synthesis of Proline-Containing Peptides

Peptide SequenceCoupling ReagentKey FeaturesReference
Z-Phg-Pro-NH2BOP-OxyHigh yield and epimerization control. csic.es
Z(OMe)-Lys(Z)-Pro-Val-Gly-OMeDCCStepwise coupling to form a protected tetrapeptide. thieme-connect.de

Solid-Phase Peptide Synthesis (SPPS) Applications of this compound

Solid-phase peptide synthesis (SPPS) offers a more streamlined alternative to solution-phase methods, where the growing peptide chain is anchored to an insoluble resin support. thieme-connect.de This allows for easy removal of excess reagents and byproducts through simple washing steps. Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies are widely used in SPPS. researchgate.net

The use of this compound as a building block is compatible with SPPS methodologies. For instance, a protected LHRH analogue, pGlu-His(Trt)-Trp-Ser(tBu)-Tyr(tBu)-Gly-Leu-Arg(Mtr)-Pro-Gly-NH2, was successfully synthesized on an aminopropyl Perloza support. massey.ac.nz The choice of resin is a critical factor, with polyethylene (B3416737) glycol-based resins showing good swelling properties in various solvents, including greener alternatives to traditional solvents like DMF. acs.org

Microwave-assisted SPPS has emerged as a technique to accelerate synthesis times. kvinzo.com Furthermore, racemization, a potential side reaction during peptide synthesis, can be minimized by careful selection of coupling reagents and conditions. kvinzo.comrsc.org For example, the use of a green solvent mixture of Anisole/NOP (75:25) resulted in low racemization during the synthesis of Z-Phg-Pro-NH2. kvinzo.com

Enzymatic Synthesis of Proline-Containing Peptide Sequences

Enzymatic peptide synthesis presents a green and highly specific alternative to chemical methods. thieme-connect.de Proteases can catalyze the formation of peptide bonds in a stereo- and regioselective manner, often eliminating the need for side-chain protection and reducing the risk of racemization. thieme-connect.de This can be achieved under either thermodynamic or kinetic control. thieme-connect.de

While specific examples detailing the enzymatic synthesis of this compound are not prevalent in the provided search results, the general principles are applicable. For example, the synthesis and enzymatic hydroxylation of protocollagen model peptides containing proline and hydroxyproline (B1673980) have been demonstrated using protocollagen proline hydroxylase. nih.gov This highlights the potential for enzymes to be used in the modification of proline-containing peptides. The enzyme papain has also been used in the preparative scale synthesis of Z-Gly-Phe-NH2. ru.nl

Design and Synthesis of this compound Analogues

The modification of the this compound structure allows for the development of analogues with improved properties, such as enhanced stability and bioactivity.

Modifications for Enhanced Peptide Stability and Bioactivity

The introduction of modifications to the peptide backbone or side chains can significantly impact its stability and biological activity. For example, replacing a standard amino acid with a D-amino acid can increase resistance to enzymatic degradation. ekb.eg The synthesis of analogues of luliberin, where glycine (B1666218) at position 6 was replaced with D-alanine, resulted in compounds with twice the activity of the parent peptide. psu.edu

Incorporating unnatural amino acids or peptidomimetics is another strategy. ekb.eg For instance, the synthesis of endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues has been explored to create conformationally constrained peptides with high µ-opioid receptor selectivity. nih.gov Similarly, conformationally locked Pin1 inhibitors have been synthesized using Ser-Pro isosteres to mimic the native conformation of the peptide. vt.edu Such modifications can enhance the peptide's ability to interact with its biological target. chemimpex.com

Table 2: Examples of this compound Analogue Modifications

ModificationPurposeExampleReference
D-amino acid substitutionIncreased stability[6-D-Ala-10-Azgly]-luliberin psu.edu
Unnatural amino acid incorporationConformational constraint, enhanced bioactivityEndomorphin-2 analogues with ΔZPhe nih.gov
Amide bond isosteresConformational lock, resistance to peptidasesGly–Ψ[(E)CH=C]–Pro–Hyp vt.edu
α-Aza-amino acid replacementIncreased stability[10-Azgly]-luliberin psu.edu

Strategic Incorporation of Protecting Groups and C-Terminal Amide Functionalities

The strategic use of protecting groups is fundamental to successful peptide synthesis. researchgate.net The benzyloxycarbonyl (Z) group is a widely used α-amino protecting group, particularly in solution-phase synthesis, and is orthogonal to the tert-butyloxycarbonyl (Boc) group. wiley-vch.de This orthogonality allows for selective deprotection of different functional groups during the synthesis of complex peptides. wiley-vch.de

The C-terminal amide functionality in this compound is also a key structural feature. C-terminal amidation is a common post-translational modification in many biologically active peptides and can contribute to their stability and activity. smolecule.com The presence of the amide can protect the peptide from degradation by carboxypeptidases and can also be crucial for receptor binding. ekb.eg

Exploration of Diastereoisomeric Variants and Conformational Constraints

The stereochemical integrity and conformational landscape of this compound are pivotal to its chemical behavior and interactions. The presence of a proline residue introduces significant and unique structural features, including the potential for diastereoisomerism and constrained rotational states around the peptide bond.

Diastereoisomeric Variants

The proline residue in this compound contains a single chiral center at its alpha-carbon (Cα). Consequently, the compound can exist as two distinct diastereomers depending on the configuration of the proline used in its synthesis: Z-L-Pro-Gly-NH2 and Z-D-Pro-Gly-NH2. The synthesis of a specific diastereomer is achieved by using the enantiomerically pure form of the desired proline starting material (L-proline or D-proline) in a standard peptide coupling reaction with glycine amide.

The separation and analysis of such peptide diastereomers are commonly performed using chiral chromatography techniques. sigmaaldrich.commdpi.com High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can effectively resolve the L-Pro and D-Pro containing peptides due to the differential formation of transient diastereomeric complexes with the chiral selector on the column. sigmaaldrich.com The distinct spatial arrangement of the atoms in each diastereomer leads to differences in their physical and chemical properties.

Table 1: Physicochemical Properties of this compound Diastereomers

Property Z-L-Pro-Gly-NH2 Z-D-Pro-Gly-NH2 Rationale
Chirality of Proline L (S) D (R) Based on the Cahn-Ingold-Prelog priority rules for the proline Cα.
Optical Rotation Levorotatory (-) Dextrorotatory (+) Enantiomers exhibit equal and opposite optical rotation.
HPLC Retention Time (Chiral Phase) tR1 tR2 (where tR1 ≠ tR2) Diastereomers interact differently with the chiral stationary phase, leading to separation. mdpi.com

| Enzymatic Susceptibility | Generally susceptible to proteases specific for L-amino acids. | Generally resistant to proteases specific for L-amino acids. | Most proteases exhibit high stereospecificity. |

Conformational Constraints

The structure of this compound is subject to significant conformational constraints, primarily arising from the unique properties of the proline residue.

Cis-Trans Isomerization:

A defining characteristic of proline-containing peptides is the restricted rotation around the amide bond preceding the proline residue—in this case, the benzyloxycarbonyl (Z) group and the proline nitrogen (the Z-Pro bond). Unlike typical peptide bonds which overwhelmingly favor a trans conformation, the energy difference between the cis and trans conformations of an X-Pro bond (where X is the preceding residue or N-terminal cap) is small. pnas.org This results in a significant population of both isomers at equilibrium in solution. The energy barrier for interconversion is high enough that the two rotamers can often be observed as distinct species by Nuclear Magnetic Resonance (NMR) spectroscopy. pnas.org

Trans conformation (ω ≈ 180°): The peptide backbone is more extended.

Cis conformation (ω ≈ 0°): The peptide backbone adopts a more compact, kinked structure. nih.gov

Secondary Structure Propensity:

The Pro-Gly sequence is a well-established motif for inducing reverse turns in peptides and proteins, particularly the type II β-turn. beilstein-journals.org A β-turn is a secondary structure that reverses the direction of the polypeptide chain, a feature stabilized by an intramolecular hydrogen bond. The conformational space of proline is ideally suited for the i+1 position of a β-turn, while the flexibility of the achiral glycine residue readily accommodates the torsional angle requirements of the i+2 position, which is often sterically demanding in type II turns. nih.gov The conformational constraints imposed by the this compound sequence strongly favor the adoption of such a folded structure. researchgate.net

Table 2: Conformational Parameters of this compound

Feature Description Typical Values/Observations Significance
Proline Dihedral Angle (Φ) Rotation around the N-Cα bond of proline. -60° to -75° Highly restricted due to the cyclic nature of the proline side chain. mdpi.com
Z-Pro Amide Bond (ω) Rotation around the C-N bond between the Z-group and proline. Can exist as cis (ω ≈ 0°) or trans (ω ≈ 180°). pnas.org Creates two distinct, slowly interconverting populations of conformers in solution.
Glycine Dihedral Angles (Φ, ψ) Rotation around the N-Cα and Cα-C' bonds of glycine. Can access a wide range of angles, including those unfavorable for other amino acids. Facilitates the tight turns required for structures like the type II β-turn. nih.gov

| Preferred Secondary Structure | The most likely stable, folded conformation. | High propensity for a Type II β-turn. | The Pro-Gly sequence is a canonical β-turn inducer. beilstein-journals.orgnih.gov |

Structural Elucidation and Conformational Analysis of Z Pro Gly Nh2

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are pivotal in determining the three-dimensional structure of peptides in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state conformation of peptides. Studies on derivatives of the oxytocin (B344502) side chain, such as (N-benzyloxycarbonyl)-L-Pro-L-Leu-Gly(NH2), have revealed the presence of cis-trans isomerism around the Z-Pro bond. pnas.org In solvents like deuterated dimethyl sulfoxide, distinct NMR spectra for the cis and trans isomers are observed, with differing chemical shifts for the amide protons, indicating interactions between the terminal ends of the peptide and the rest of the residues. pnas.org For the N-benzyloxycarbonyl-protected peptide, the ratio of these isomeric forms is approximately 1:1. pnas.org The assignment of peaks is confirmed through extensive decoupling experiments. pnas.org

Furthermore, 15N NMR spectroscopy has been employed to study tetrapeptide derivatives containing the Gly-Pro sequence. researchgate.net In methylene (B1212753) chloride, only the signals corresponding to the Gly-Pro trans isomer were detected. researchgate.net However, in a mixture of acetone (B3395972) and dimethylsulfoxide, signals for both cis and trans isomers were observed, with some derivatives showing cis/trans splitting for all four nitrogen signals. researchgate.net These findings highlight the solvent's influence on the conformational equilibrium of the peptide backbone.

Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the secondary structure and hydrogen bonding patterns within peptides. IR spectroscopy of Z-Pro-Gly-NH2 and related peptides helps in identifying intramolecular hydrogen bonds, which are characteristic of specific structural motifs like β-turns and γ-turns. researchgate.netru.nl The N-H stretching region (3300-3000 cm⁻¹) is particularly informative, where the presence and position of bands can distinguish between different types of hydrogen-bonded structures. orgchemboulder.com For instance, in the gas phase, the IR spectra of Z-Pro-Leu-Gly-NH2 show clear evidence of different hydrogen-bonding networks compared to its carboxylic acid counterpart, with the amide-capped peptide favoring a β-turn structure. researchgate.net

UV spectroscopy, often used in conjunction with IR in techniques like IR/UV double resonance, helps to differentiate between different conformers of a peptide present in a sample. acs.org The UV spectrum is sensitive to the electronic environment of the chromophores, such as the benzyloxycarbonyl (Z) group. researchgate.net While the peptide backbone itself has weak UV absorption above 250 nm, the aromatic Z-group provides a convenient chromophore for such studies. rsc.org The absorption of substrates like Z-Gly-Pro-pNA can be monitored by UV-Vis spectrophotometry to study enzyme kinetics. researchgate.net

Spectroscopic TechniqueInformation ObtainedKey Findings for this compound and Analogs
NMR Spectroscopy Solution-state conformation, cis-trans isomerism, solvent effects.Evidence of cis-trans isomerism around the Z-Pro bond; solvent-dependent conformational equilibrium. pnas.orgresearchgate.net
IR Spectroscopy Secondary structure, intramolecular hydrogen bonding (β-turns, γ-turns).Identification of β-turn structures in amide-capped peptides in the gas phase. researchgate.netorgchemboulder.com
UV Spectroscopy Differentiation of conformers, monitoring of reactions.Used with IR for conformer-specific studies; the Z-group acts as a chromophore. researchgate.netacs.orgresearchgate.net

Computational Approaches to this compound Conformation

Computational methods complement experimental techniques by providing detailed energetic and structural information about peptide conformations.

Molecular dynamics (MD) simulations are used to explore the conformational landscape of peptides over time, providing insights into their flexibility and folding pathways. mdpi.complos.org For peptides containing the Pro-Gly sequence, MD simulations can predict the propensity to form specific secondary structures like β-turns. plos.org For example, simulations of Pro-Gly containing peptides have shown that they can adopt β-hairpin loop conformations in an aqueous environment. cas.cz These simulations, often employing force fields like AMBER, can predict dominant conformers and the occupancy of different structural motifs.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure and energies of molecules with high accuracy. royalsocietypublishing.orgiastate.edu DFT calculations are particularly useful for predicting the gas-phase conformations of peptides, where intermolecular interactions are absent. researchgate.net By calculating the energies of various possible structures, the most stable conformers can be identified. nottingham.ac.uk For Z-Pro-Leu-Gly-NH2, DFT calculations have successfully reproduced experimental IR spectra and confirmed that a β-turn structure corresponds to the global minimum energy conformation in the gas phase. researchgate.net These calculations can also predict vibrational frequencies, which aids in the assignment of experimental IR spectra. researchgate.net

Conformational energy calculations, using methods ranging from empirical potential functions to high-level quantum mechanics, are employed to determine the relative stabilities of different peptide conformations. researchgate.netnih.gov These calculations have shown that for peptides containing the Pro-Leu-Gly-NH2 sequence, a β-turn conformation is a strongly preferred structure. nih.gov The stability of this turn is inherent to the rigid backbone conformation of the leucine (B10760876) residue. nih.gov The Pro-Gly sequence itself has a strong tendency to be part of loop environments in proteins. nih.gov Different types of turns, such as type I and type II β-turns, can be distinguished based on their dihedral angles, and energy calculations can predict which type is more favorable. researchgate.net Studies have identified various structural motifs, including γ-turns and β-turns, as common secondary structures in small peptides. iiserpune.ac.insci-hub.se

Computational MethodApplicationKey Insights for this compound and Analogs
Molecular Modeling and Dynamics (MD) Exploration of conformational space and flexibility.Prediction of β-turn propensity and dominant conformers in solution. plos.orgcas.cz
Density Functional Theory (DFT) Accurate energy and structure prediction in the gas phase.Confirmation of β-turn as the global minimum for related peptides; aids in IR spectra assignment. researchgate.netnottingham.ac.uk
Conformational Energy Calculations Determination of relative stabilities of conformations.Identification of the β-turn as a highly stable and preferred structural motif. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Related Peptides

The exploration of the structure-activity relationship (SAR) of this compound and its analogs has been a critical area of research, aiming to understand how the three-dimensional structure and chemical composition of these peptides correlate with their biological functions. These studies have been instrumental in designing more potent and stable peptidomimetics with potential therapeutic applications.

Correlation of Conformational Preferences with Biological Function

The biological activity of this compound and related peptides is intricately linked to their conformational preferences. A significant body of evidence suggests that a specific three-dimensional arrangement of the peptide backbone is crucial for its interaction with biological targets, such as the dopamine (B1211576) D2 receptor.

A prominent hypothesis posits that the bioactive conformation of Pro-Leu-Gly-NH2 (PLG), a closely related endogenous neuropeptide, is a type II β-turn. beilstein-journals.org This conformation is stabilized by an intramolecular hydrogen bond, creating a compact structure that presents key pharmacophoric elements in a specific spatial orientation. drugdesign.org The Z-group (benzyloxycarbonyl) in this compound can influence the conformational landscape, but the underlying principle of a preferred conformation for activity remains.

Studies on conformationally constrained analogs have provided strong support for the β-turn hypothesis. For instance, γ-lactam analogs, which are rigid structures that mimic the C5 conformation, have shown significantly higher potency in modulating dopamine D2 receptors compared to the parent peptide. drugdesign.org Furthermore, gas-phase studies of Z-Pro-Leu-Gly-NH2 using laser desorption supersonic jet techniques combined with density functional theory calculations have revealed that a β-turn structure is a major conformational element. researchgate.net In this conformation, the C-terminal NH2 group participates in a hydrogen bond, which is a key feature for its binding capability. researchgate.net

Interestingly, research on prolyl analogs of PLG, where the C-terminal glycinamide (B1583983) is replaced by L- or D-prolinamide, has presented a seeming paradox. beilstein-journals.org While analogs with a C-terminal D-prolyl residue can adopt the type II β-turn, those with an L-prolyl residue cannot. beilstein-journals.orgnih.gov Surprisingly, both sets of analogs displayed activity, suggesting that alternative conformations, such as a type VI β-turn or a polyproline II helix, might also present the necessary pharmacophore moieties in the correct topological space to elicit a biological response. beilstein-journals.orgnih.gov This indicates that while a specific turn-like conformation is important, the precise type of turn may be flexible, as long as the critical functional groups are correctly oriented. nih.gov

The table below summarizes the correlation between the conformational preferences of this compound and its analogs with their biological function.

ConformationKey Structural FeaturesImpact on Biological Function
Type II β-turn 10-membered hydrogen-bonded ring.Considered the primary bioactive conformation for modulating dopamine receptors. beilstein-journals.org
Type VI β-turn Involves a cis peptide bond to a Proline residue.Proposed as an alternative active conformation for some analogs, presenting similar pharmacophore orientation. beilstein-journals.orgnih.gov
Polyproline II helix Extended helical structure with trans peptide bonds.Another possible active conformation for specific triproline analogs. beilstein-journals.org
C5 Conformation Pseudo-5-membered ring stabilized by an intramolecular hydrogen bond.Rigid analogs mimicking this conformation show high potency. drugdesign.org

Influence of Amino Acid Sequence and Composition on Activity

The amino acid sequence and composition are fundamental determinants of the biological activity of this compound and related peptides. Modifications to the peptide sequence, including substitution of amino acids with natural or unnatural variants, have been extensively explored to probe the SAR and to develop analogs with improved properties.

This compound is an analog of the endogenous tripeptide Pro-Leu-Gly-NH2 (also known as melanocyte-inhibiting factor, MIF-1). researchgate.netwikipedia.org In MIF-1, the central leucine residue plays a significant role. The replacement of amino acid residues with non-proteinogenic and unnatural amino acids has led to the development of analogs that can exhibit stronger receptor binding and enhanced enzymatic stability. researchgate.net

Studies on analogs where the N-terminal prolyl residue of PLG was replaced with other heterocyclic amino acids have shown that the proline ring is not an absolute requirement for activity. nih.gov For instance, analogs with D-Pro, pyroglutamic acid (pGlu), piperidine-2-carboxylic acid (Pip), and azetidine-2-carboxylic acid (Aze) at the N-terminus retained activity comparable to the parent peptide in modulating dopamine receptors. nih.gov However, replacement with thiazolidine-4-carboxylic acid (Thz) or D-Δ3,4-dehydroproline resulted in inactive compounds, highlighting the sensitivity of the receptor to the structure of this residue. nih.gov

Furthermore, the stereochemistry of the amino acids is crucial. The use of D-amino acids can significantly alter the peptide's conformation and its susceptibility to enzymatic degradation, often leading to a longer biological half-life. ekb.eg For example, the substitution of L-Pro with D-Pro can influence the type of β-turn the peptide can adopt, thereby affecting its biological activity profile. nih.gov

The table below details the influence of amino acid sequence and composition on the activity of this compound and related peptides.

ModificationExample Analog(s)Effect on Activity
N-terminal Substitution D-Pro-Leu-Gly-NH2, pGlu-Leu-Gly-NH2Activity comparable to parent peptide, indicating some flexibility at the N-terminus. nih.gov
Thz-Leu-Gly-NH2Inactive, suggesting specific structural requirements at the N-terminus. nih.gov
Central Amino Acid Pro-Leu -Gly-NH2 (MIF-1)The nature of the central amino acid influences the overall conformation and receptor interaction.
Stereochemistry Pro-Leu-D-Pro -NH2Can adopt a type II β-turn, which is considered a bioactive conformation. nih.gov
Pro-Leu-L-Pro -NH2Cannot adopt a type II β-turn but is still active, suggesting alternative bioactive conformations. beilstein-journals.orgnih.gov

Impact of Terminal Modifications on Pharmacological Profiles

Terminal modifications at both the N-terminus and the C-terminus of this compound and its analogs have a profound impact on their pharmacological profiles, influencing factors such as stability, membrane permeability, and receptor affinity. researchgate.net

The N-terminal benzyloxycarbonyl (Z) group in this compound is a protecting group that also influences the peptide's properties. smolecule.com This lipophilic group can enhance membrane permeability and protect the N-terminus from degradation by aminopeptidases. Other N-terminal modifications, such as acetylation, can also increase resistance to enzymatic degradation. researchgate.net

The C-terminal amide (NH2) is a critical feature for the activity of many neuropeptides, including this compound. researchgate.net This modification neutralizes the negative charge of the C-terminal carboxylate, which can be important for crossing cell membranes and for receptor interaction. researchgate.net The amide group can also participate in hydrogen bonding within the receptor binding pocket. The synthesis of analogs with different C-terminal modifications has been a key strategy in SAR studies. For instance, replacing the C-terminal amide with an ethylamide (NHEt) in analogs of gonadotropin-releasing hormone (GnRH) has been shown to be a successful strategy. ekb.eg

The table below summarizes the impact of terminal modifications on the pharmacological profiles of this compound and related peptides.

ModificationLocationImpact on Pharmacological Profile
Benzyloxycarbonyl (Z-group) N-terminusEnhances lipophilicity and provides protection against enzymatic degradation. smolecule.com
Acetylation N-terminusCan increase resistance to serum peptidases. researchgate.net
Amidation C-terminusNeutralizes charge, can enhance membrane permeability and is often crucial for receptor binding. researchgate.net
Esterification C-terminusCan serve as a pro-drug strategy, with the ester being cleaved by endogenous esterases to release the active peptide. researchgate.netresearchgate.net

Enzymatic Interactions and Biotransformation Pathways Involving Z Pro Gly Nh2

Z-Pro-Gly-NH2 as a Substrate for Peptidases

The susceptibility of this compound to enzymatic cleavage has been a subject of investigation, shedding light on the activity of various peptidases.

Investigations into Peptide Bond Cleavage by Specific Enzymes

This compound and similar peptide structures are utilized as substrates to characterize the activity of peptidases. For instance, the fluorogenic substrate Z-Gly-Pro-AMC is hydrolyzed by prolyl endopeptidase, releasing a fluorescent compound that allows for the quantification of enzyme activity. nih.govmedchemexpress.com This highlights the utility of such synthetic peptides in assaying enzyme function. Studies on new proline-specific peptidases have also employed substrates like Z-Gly-Pro-MCA to identify and characterize enzymatic activity distinct from known prolyl oligopeptidases. nih.gov

Interactions with Proline-Specific Peptidases (e.g., Prolyl Oligopeptidase)

Prolyl oligopeptidase (POP), a cytosolic serine peptidase, is known to cleave peptides at the carboxy side of proline residues. tandfonline.comnih.gov This enzyme and others in its family are capable of hydrolyzing peptide bonds involving proline. tandfonline.com The interactions of these enzymes with substrates are crucial for understanding their biological roles, which have been implicated in various physiological and pathological processes. tandfonline.comnih.gov The design of specific substrates and inhibitors for POP is an active area of research, aiming to elucidate its functions and therapeutic potential. uantwerpen.be

A study identified a new proline-specific peptidase from bovine serum, termed Z-Pro-prolinal-insensitive Z-Gly-Pro-MCA-hydrolyzing peptidase (ZIP), which, unlike prolyl oligopeptidase, is not inhibited by Z-Pro-prolinal. nih.gov This enzyme demonstrates a broad substrate specificity for proline-containing peptides. nih.gov

Table 1: Characteristics of a Proline-Specific Peptidase (ZIP)

PropertyFinding
Structure Dimeric with a relative molecular mass of 174 kDa. nih.gov
pH Stability Stable over a pH range of 2.5-10.0. nih.gov
Optimal pH Activity is optimal in the pH range of 7.4-8.0. nih.gov
Isoelectric Point (pI) 5.68 nih.gov
Inhibition Inhibited by AEBSF, suggesting it is a serine protease. nih.gov
Substrate Affinity (Km) 54 µM for Z-Gly-Pro-MCA. nih.gov

Role in Neuropeptide Metabolism and Regulation

The enzymatic processing of neuropeptides is a critical mechanism for controlling their biological activity. This compound is structurally related to the C-terminus of important neuropeptides, making it relevant to the study of their metabolism.

This compound as a C-Terminal Fragment of Gonadotropin-Releasing Hormone (GnRH)

Gonadotropin-releasing hormone (GnRH) is a key regulator of the reproductive axis. nih.gov The mammalian GnRH is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. nih.govoup.com The C-terminal Pro-Gly-NH2 sequence is a conserved feature across many GnRH isoforms found in different vertebrates. oup.come-fas.org This conservation underscores its importance for the physiological function of the hormone. e-fas.org The degradation of GnRH is a crucial step in terminating its signal, and cleavage at the Pro9-Gly10 bond is a known metabolic pathway. google.comnih.gov

Enzymatic Degradation Pathways of GnRH Involving Proline-Glycine Bonds

The enzymatic degradation of GnRH occurs at several sites, with the cleavage of the Pro9-Gly10NH2 bond being a significant step. nih.gov This action is attributed to a post-proline cleaving enzyme, a type of peptidase. google.comnih.gov In some tissues, the degradation at this site is a primary event. For example, in the pituitary of the gilthead seabream, GnRH is intensively cleaved at the Pro9-Gly10NH2 bond. nih.gov The degradation of GnRH can be a multi-step process, with initial cleavages sometimes leading to fragments that are then further processed. researchgate.net

Table 2: Major Cleavage Sites in GnRH Degradation

Enzyme/ActivityCleavage Site
Tyr5-Gly6 endopeptidaseTyr5-Gly6 nih.gov
Post-proline cleaving enzymePro9-Gly10NH2 nih.gov
Pituitary enzymesGly6-Leu7 escholarship.org
20S proteasomeTyr5-Gly6 (primary), Gly6-Leu7 (secondary) nih.gov

Influence of Enzyme Inhibitors on this compound Related Cleavage

The use of specific enzyme inhibitors has been instrumental in elucidating the roles of different peptidases in the degradation of GnRH and related peptides. Inhibitors of prolyl endopeptidase, such as Z-Pro-prolinal, have been shown to reduce the degradation of GnRH. researchgate.net For instance, bacitracin and Z-Pro-prolinal were found to markedly decrease the breakdown of GnRH into its various products. researchgate.net

It is important to note that the specificity of these inhibitors can be complex. For example, Z-Pro-prolinal, often considered a specific inhibitor of prolyl oligopeptidase, can also inhibit other peptidases like antiplasmin-cleaving enzyme (APCE) at certain concentrations. nih.gov This highlights the need for careful interpretation of results from inhibition studies. The development of highly specific inhibitors is crucial for accurately dissecting the function of individual enzymes in complex biological systems. uantwerpen.be

Broader Implications for Peptide Biotransformation in Biological Systems

The study of the metabolic fate of peptides like this compound provides valuable insights into the broader principles governing peptide biotransformation. These processes are critical in determining the therapeutic efficacy, duration of action, and potential toxicity of peptide-based drugs. Two key areas of consideration are the differences in metabolism across species and the influence of the peptide's structure on its stability.

The enzymatic machinery responsible for metabolizing peptides can vary significantly between different species. These differences can have profound implications for drug development, as metabolic pathways observed in preclinical animal models may not accurately reflect those in humans.

Key Observations:

Enzyme Distribution and Activity: The types and concentrations of metabolic enzymes, such as proteases and peptidases, differ across species. For instance, studies on the metabolism of empagliflozin, a non-peptide drug, revealed that a specific metabolite was predominantly formed in male mouse kidney microsomes, with significantly lower formation in female mice and rats. nih.gov This highlights how sex and species can influence metabolic pathways.

Metabolite Profiling: Comparative metabolomic analyses of different species, such as various Leishmania species, have shown substantial differences in amino acid metabolism, including that of glycine (B1666218) and proline. plos.org These findings underscore the unique metabolic fingerprint of each species.

Glucuronidation Rates: In a study comparing ezetimibe (B1671841) glucuronidation, significant differences were observed in the metabolic rates across intestinal microsomes from humans, mice, rats, dogs, and monkeys. mdpi.com The intrinsic clearance varied by as much as 8.17-fold among these species. mdpi.com

Translational Challenges: These species-specific variations in drug metabolism present a significant challenge in extrapolating preclinical data to human clinical trials. nih.govmdpi.com What might be a stable and effective peptide in one species could be rapidly degraded or form unique metabolites in another.

Table 1: Examples of Species-Specific Differences in Metabolism

Compound/Process Species Compared Key Finding Reference
EmpagliflozinMice, Rats, HumansA hemiacetal metabolite formed predominantly in male mouse kidney microsomes. nih.gov
Ezetimibe GlucuronidationHumans, Mice, Rats, Dogs, MonkeysSignificant differences in metabolic rates, with up to an 8.17-fold difference in intrinsic clearance. mdpi.com
Amino Acid MetabolismLeishmania species (L. donovani, L. major, L. mexicana)Major differences in the use and metabolism of amino acids like tryptophan, aspartate, arginine, and proline. plos.org

The primary sequence and three-dimensional conformation of a peptide are critical determinants of its susceptibility to enzymatic degradation. Modifications to a peptide's structure can significantly enhance its metabolic stability and, consequently, its therapeutic potential.

Key Structural Considerations:

Amino Acid Sequence: The specific amino acids and their sequence dictate which proteases can recognize and cleave the peptide. For example, the presence of a proline residue can confer resistance to many common proteases. The metabolism of gonadotropin-releasing hormone (GnRH), which has the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is a multi-step process involving different enzymes that cleave at specific sites. nih.gov

Terminal Modifications: Capping the N-terminus (e.g., with a pyroglutamyl group or a Z-group as in this compound) and the C-terminus (e.g., with an amide group) can protect the peptide from exopeptidases that cleave from the ends. smolecule.comekb.eg The removal of the C-terminal amide or glycinamide (B1583983) from GnRH significantly increased its degradation rate by endopeptidase 24.15. nih.gov

Conformational Rigidity: Introducing conformational constraints, such as through the incorporation of unnatural amino acids or cyclization, can make the peptide less flexible and less likely to fit into the active site of metabolizing enzymes. ias.ac.in Peptides with a strong tendency to form specific secondary structures, like β-turns, may exhibit altered interactions with enzymes. ias.ac.inpnas.org

Glycosylation: The attachment of sugar moieties to a peptide can shield it from proteolytic enzymes, thereby increasing its metabolic stability and in vivo bioavailability. uq.edu.au

Table 2: Structural Modifications and their Impact on Peptide Stability

Structural Modification Mechanism of Stability Enhancement Example Reference
N- and C-terminal cappingProtects against exopeptidase degradation.Z-group on this compound; Amide group on GnRH. nih.govsmolecule.com
Incorporation of specific residuesProline residues can confer resistance to certain proteases.The Proline in the GnRH sequence influences its metabolism. nih.gov
Conformational constraintsReduces flexibility, hindering binding to enzyme active sites.Use of α,β-dehydro amino acids to induce β-bend structures. ias.ac.in
GlycosylationSteric hindrance prevents proteases from accessing cleavage sites.Glycosylated LHRH analogues show improved metabolic stability. uq.edu.au

Biological Activities and Pharmacological Implications of Z Pro Gly Nh2

Neuropharmacological Investigations of Z-Pro-Gly-NH2

This compound and its related peptides are of significant interest in neuropharmacology due to their structural relationship with endogenous neuropeptides that modulate central nervous system functions. Research into these compounds provides insights into potential therapeutic avenues for neurological and cognitive disorders.

While direct studies on the neuroprotective properties of this compound are specific, research into structurally similar compounds has suggested potential neuroprotective effects. For instance, the related neuropeptide Pro-Gly-Pro has demonstrated the ability to protect neuro-glial cells from secondary processes that occur after mechanical damage. nih.gov It has been shown to increase intracellular levels of Brain-Derived Neurotrophic Factor (BDNF) and reduce extracellular Neuron-Specific Enolase (NSE), a marker of neuronal injury. nih.govresearchgate.net Such peptides can increase the survival of neuroglial cells by reducing cellular calcium overload and preventing mitochondrial dysfunction, thereby limiting post-traumatic consequences. researchgate.net Astrocytes, key cells in brain homeostasis, play a major role in defending against oxidative stress, a critical component of neuroprotection. nih.gov The investigation of peptides like this compound is part of a broader effort to find compounds that can suppress the over-activation of microglia, which is a primary feature of the neuroinflammation involved in neurodegeneration. semanticscholar.org

The accurate function of the central nervous system (CNS) depends on a balance of multiple signals, including those from neurotransmitters and neuropeptides. nih.gov Peptides structurally related to this compound have been investigated for their influence on the CNS. For example, the parent peptide of the related compound Z-Pro-Leu -Gly-NH2, which is Pro-Leu-Gly-NH2 (PLG), is an endogenous peptide derived from the enzymatic degradation of oxytocin (B344502) and is known as Melanocyte-inhibiting factor (MIF-1). This family of compounds has been studied for its effects on conditioned behaviors in animal models. Glycine (B1666218) itself, a component of this compound, is a widely distributed inhibitory neurotransmitter prominently expressed in the brainstem, spinal cord, and retina. nih.gov The modulation of CNS functions by such peptides is a key area of research, exploring their potential to influence dopaminergic neurotransmission and other critical neural pathways. nih.gov

Peptides related to this compound have shown activity in models of cognitive function. Specifically, Z-Pro-Leu-Gly-NH2 has demonstrated high activity in protecting against puromycin-induced amnesia in mice, indicating a potential role in memory and cognition. Research in this area is driven by the need to understand the etiology of cognitive dysfunctions and to develop new therapeutic strategies. nih.gov The modulation of neurotransmitter systems, such as the dopamine (B1211576) D2 receptor, by related peptidomimetics is a significant focus, as these systems are directly implicated in conditions like Parkinson's disease and schizophrenia. nih.govnih.gov The development of compounds that can fine-tune dopaminergic neurotransmission is considered a promising approach for treating a number of psychiatric and neurological diseases. mdpi.com

This compound in Peptidomimetic Design and Development

This compound is a valuable molecule in the field of medicinal chemistry, particularly in the design and synthesis of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

This compound serves as a versatile building block, or scaffold, in the rational design and synthesis of more complex peptides and peptidomimetics. chemimpex.comresearchgate.net Its defined structure allows for the systematic creation of diverse peptide sequences, which is essential in drug development. chemimpex.com The use of amino acid- or peptide-based scaffolds offers several advantages, including biocompatibility, the availability of well-developed chemical reagents, and the ability to seamlessly incorporate other peptide-based appendages. mdpi.com In the pharmaceutical industry, incorporating such scaffolds into drug formulations can be a strategy to enhance the stability and bioavailability of therapeutic peptides. chemimpex.com Rational drug design often starts from such specific scaffolds, to which various side chains are added to explore the chemical space and identify novel drug-like molecules. researchgate.netrug.nl

Table 1: Attributes of Peptide Scaffolds in Drug Design

Attribute Description Relevance of this compound
Versatility Can be used to create a diverse library of compounds. nih.gov Serves as a foundational structure for synthesizing various peptide sequences. chemimpex.com
Biocompatibility Derived from natural amino acids, reducing potential toxicity. mdpi.com Composed of proline and glycine, which are common amino acids.
Chemical Tractability Well-established methods for peptide synthesis can be employed. mdpi.com Can be readily used as a building block in standard peptide synthesis protocols. chemimpex.com

| Stability Enhancement | Can be incorporated to improve the stability of larger therapeutic peptides. chemimpex.com | The Z- (benzyloxycarbonyl) protecting group enhances stability during synthesis. |

Peptidomimetics derived from structures related to this compound have been developed as allosteric modulators of neurotransmitter receptors. nih.gov Allosteric modulators bind to a receptor site that is different from the primary (orthosteric) site, allowing them to fine-tune the receptor's response to its natural ligand. mdpi.com This approach offers advantages such as greater selectivity and a reduced risk of overdose due to a "ceiling effect". mdpi.com

Research has extensively focused on peptidomimetics of the related Pro-Leu-Gly-NH2 (PLG) as allosteric modulators of the dopamine D2 receptor. nih.govnih.gov These modulators can be either positive (enhancing receptor activity) or negative (reducing receptor activity). nih.gov For example, certain lactam-based PLG peptidomimetics were found to be over 1000-fold more potent than PLG in enhancing the binding of dopamine agonists to the D2 receptor. nih.gov This is achieved by increasing the affinity of the agonist for the receptor and shifting the receptor's state to a high-affinity one that couples effectively with G-proteins. nih.gov

Table 2: Examples of Allosteric Modulation by PLG-Related Peptidomimetics

Modulator Type Target Receptor Effect Finding
Positive Allosteric Modulator (PAM) Dopamine D2 Receptor Enhances agonist binding and signaling. nih.gov Lactam-based peptidomimetics increased agonist affinity and shifted receptors to a high-affinity state. nih.gov
Negative Allosteric Modulator (NAM) Dopamine D2 Receptor Reduces agonist binding and signaling. nih.gov Introduction of steric bulk (dimethyl groups) into a PAM scaffold converted it into a NAM. nih.gov

| Biased Allosteric Modulator (BAM) | G Protein-Coupled Receptors (GPCRs) | Pathway-specific effects on receptor signaling. frontiersin.org | An emerging class of modulators that selectively enhance certain downstream signaling pathways. frontiersin.org |

This compound in Endocrine and Signaling Pathway Studies

The tripeptide this compound, a derivative of Pro-Gly-NH2 with an N-terminal benzyloxycarbonyl (Z) protecting group, serves primarily as a building block in peptide synthesis and as a tool in biochemical research. chemimpex.com While direct studies on its specific endocrine functions are limited, the activities of structurally related peptides provide significant insights into its potential pharmacological implications. The core structure, Pro-Gly, and its analogues are known to participate in various biological processes, including hormone modulation and cellular signaling.

Implications for Hormone Regulation and Receptor Binding

Although specific receptor binding studies for this compound are not extensively documented, research on analogous peptides offers a framework for understanding its potential interactions. The Pro-X-Gly-NH2 sequence is a common motif in biologically active peptides that modulate endocrine pathways.

A prominent example is the hypothalamic tripeptide Pro-Leu-Gly-NH2 (PLG), which acts as a positive allosteric modulator of the dopamine D2 receptor. nih.gov This modulation is achieved by binding to a site distinct from the primary dopamine binding site, thereby enhancing the affinity of dopamine agonists. nih.gov Extensive research has been conducted on PLG analogues to understand the structural requirements for this activity. Studies have shown that modifications to the proline residue can be made without losing the ability to modulate dopamine receptors, suggesting that the N-terminal residue is not an absolute requirement for this specific function. nih.gov

Another relevant area of research involves analogues of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2). Peptides with the general structure pGlu-Xxx-Pro-NH2 have been investigated for their ability to bind to the TRH receptor. For instance, the antagonist pGlu-βGlu-Pro-NH2 has been shown to bind to an allosteric site on the human TRH receptor (hTRH-R), demonstrating that peptides with a Pro-NH2 C-terminus can interact with G protein-coupled receptors. nih.gov

The benzyloxycarbonyl (Z) group in this compound is a bulky, aromatic moiety typically used for protecting the N-terminal amino group during chemical synthesis. bachem.com This group can influence the peptide's conformation and steric properties, which would, in turn, affect its ability to bind to receptors compared to its unprotected counterparts. For example, N-benzyloxycarbonyl-prolyl-prolinal has been shown to be a potent inhibitor of prolyl endopeptidase, an enzyme that degrades neuropeptides like TRH and luteinizing hormone-releasing hormone. nih.gov This indicates that the Z-group can be compatible with binding to the active sites of enzymes involved in hormone regulation.

Table 1: Receptor Binding and Hormonal Modulation by Peptides Structurally Related to this compound

Compound/Analogue ClassReceptor/TargetObserved EffectReference
Pro-Leu-Gly-NH2 (PLG)Dopamine D2 ReceptorPositive allosteric modulation; enhances agonist binding. nih.gov
PLG Analogues (e.g., Pip-Leu-Gly-NH2)Dopamine D2 ReceptorComparable activity to PLG, enhancing agonist binding. nih.gov
pGlu-βGlu-Pro-NH2Thyrotropin-Releasing Hormone (TRH) ReceptorBinds to an allosteric site, acting as a functional antagonist. nih.gov
N-benzyloxycarbonyl-prolyl-prolinalProlyl EndopeptidasePotent and specific inhibition of the enzyme. nih.gov

Investigation of Protein Interactions and Cellular Signaling Cascades

This compound is utilized in biochemical research to investigate protein interactions, providing insights into cellular processes. chemimpex.com While the compound itself is often used as a synthetic tool, its core dipeptide component, Pro-Gly, has been shown to actively participate in cellular signaling.

A study on the dipeptide Pro-Gly demonstrated its ability to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in both liver cells (HepG2) and in mice. frontiersin.org IGF-1 is a crucial hormone involved in growth and metabolism. The research revealed that Pro-Gly exerts its effect by activating the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) signaling pathway. frontiersin.org

The mechanism involves the peptide transporter 1 (PepT1), which facilitates the uptake of the dipeptide into the cell. Once inside, Pro-Gly was found to enhance the phosphorylation of JAK2, which in turn phosphorylates its downstream target, STAT5. This activation leads to the translocation of phospho-STAT5 to the nucleus, where it promotes the transcription of the IGF-1 gene. frontiersin.org The study noted that this effect was specific to the dipeptide, as a simple mixture of proline and glycine did not produce the same result. frontiersin.org

This finding highlights a specific signaling cascade that can be modulated by a simple dipeptide structure present within this compound. The presence of the N-terminal Z-group would likely prevent transport by PepT1 and alter its intracellular activity, but studies using this compound as a research tool can help elucidate the binding domains and interactions of proteins involved in such pathways.

Table 2: Signaling Pathway Activity of the Pro-Gly Dipeptide

CompoundCell Line/ModelSignaling PathwayKey FindingsReference
Pro-GlyHepG2 cells and female micePepT1-JAK2/STAT5Promoted IGF-1 expression and secretion. frontiersin.org
Activated JAK2 and STAT5 phosphorylation in a PepT1-dependent manner. frontiersin.org
Enhanced translocation of phospho-STAT5 to the nucleus. frontiersin.org

Applications of Z Pro Gly Nh2 in Advanced Research and Development

Utilization in Drug Discovery and Pharmaceutical Development

The unique structural characteristics of Z-Pro-Gly-NH2 make it a significant component in the early stages of pharmaceutical research and development.

This compound functions as a crucial building block in the synthesis of more complex and potent therapeutic peptides. chemimpex.com Its structure can be incorporated into larger peptide chains to create novel drug candidates. chemimpex.comsmolecule.com The inclusion of such modified dipeptide units is a key strategy in medicinal chemistry to enhance the stability and bioavailability of peptide-based drugs, which is a critical factor in the design of effective pharmaceuticals. chemimpex.com The use of protected amino acid derivatives and peptide fragments allows for the controlled, stepwise synthesis of larger biomolecules. mdpi.com Polypeptides created from such building blocks are excellent candidates for drug delivery systems, as the functional groups within their sequences provide specific sites for attaching various biomolecules. mdpi.com The Pro-Gly sequence is of particular interest as it is a component of naturally occurring hormones like Gonadotropin-Releasing Hormone (GnRH), making its analogs relevant for developing new therapeutics. rdd.edu.iq

In biomedical research, chemical probes are essential tools for visualizing and understanding complex biological processes in real-time. acs.org These probes typically consist of a recognition unit that interacts with a specific biological target and a signaling moiety, such as a fluorophore, that produces a detectable signal. acs.org

The defined and relatively rigid structure of this compound makes it an excellent scaffold for the development of such specialized probes. beilstein-journals.org By attaching a fluorescent or chemiluminescent tag, researchers can create probes designed to investigate specific biological events. For example, peptide-based probes are widely used for the targeted molecular imaging of biomarkers in various diseases, including cancer. nih.gov Probes incorporating the Pro-Gly motif can be used to study enzymes that recognize this sequence or to target specific peptide-binding receptors that are overexpressed in certain pathological conditions. nih.govmdpi.com This approach aids in elucidating the roles of these biological targets and in the discovery of new drugs. acs.org

Role in Biochemical and Biotechnological Research

This compound and its close analogs are instrumental in fundamental biochemical studies, particularly those focused on enzyme behavior and protein structure.

The Pro-Gly sequence is a recognition site for several important enzymes, including a class of proteases known as prolyl endopeptidases (also called post-proline cleaving enzymes). nih.govnih.gov These enzymes cleave peptide bonds on the carboxyl side of proline residues. This compound and its analogs serve as valuable tools for studying the function and specificity of these enzymes.

Research has shown that Z-Gly-Pro-NH2, a close structural isomer, acts as a competitive inhibitor of prolyl endopeptidase. nih.gov Another derivative, N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone, was found to be a highly specific, active-site-directed inhibitor that completely and irreversibly inactivates post-proline cleaving enzyme at low concentrations. nih.gov The natural substrate Luliberin (LH-RH), which terminates with a Pro-Gly-NH2 sequence, was shown to protect the enzyme from this inhibitor, confirming the importance of this motif for binding to the enzyme's active site. nih.gov Furthermore, fluorogenic substrates like Z-Gly-Pro-AMC are used in assays to measure the activity of prolyl endopeptidase, as cleavage of the substrate releases a highly fluorescent compound. medchemexpress.com By using such inhibitors and substrates, researchers can probe the active site of enzymes, determine their substrate specificity, and investigate their physiological roles. nih.govnih.gov

Table 1: Competitive Inhibitors of Prolyl Endopeptidase from Rat Brain. nih.gov
Inhibitor CompoundInhibition Constant (Ki)
Z-Gly-Pro-NH2442 µM
Ac-Gly-Pro-NH21143 µM

Understanding how proteins achieve their functional three-dimensional shapes is a central goal of biochemistry. Small, conformationally defined peptides like this compound and its analogs are excellent model systems for studying the fundamental forces that govern protein folding. The proline residue, in particular, introduces significant constraints on the peptide backbone, often inducing specific secondary structures like β-turns. titech.ac.jp

Spectroscopic studies on the related peptide Z-Pro-Leu-Gly-NH2 have provided detailed insights into its conformational preferences. researchgate.net Gas-phase analysis using laser desorption techniques combined with infrared spectroscopy revealed that the peptide predominantly adopts a β-turn structure, where the C-terminal NH2 group forms a hydrogen bond. researchgate.net Such studies on simple, isolated peptides allow researchers to dissect the intrinsic conformational tendencies of specific amino acid sequences, free from the complexities of a larger protein environment. researchgate.netbiosynth.com This information is crucial for building accurate computational models of protein folding and for understanding how local sequence determines global protein architecture. titech.ac.jpcymitquimica.com

Analytical and Characterization Methodologies Leveraging this compound

This compound and its derivatives are not only subjects of study but are also utilized in the development and validation of advanced analytical techniques. The synthesis of complex peptides and their analogs requires rigorous characterization to confirm their structure and purity. rdd.edu.iq

High-Resolution Chromatography for Peptide Analysis

High-resolution chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is essential for the separation, analysis, and purification of peptides from complex mixtures. waters.comobrnutafaza.hr The resolving power of these techniques allows for the separation of peptides that may differ by only a single amino acid. obrnutafaza.hr In this context, this compound and similar peptides are utilized to benchmark and optimize chromatographic systems.

The successful separation of peptides is critical for confident analysis, and modern systems are designed to deliver unparalleled resolution and sensitivity. waters.com The choice of stationary phase (the column) and mobile phase is crucial for achieving the desired separation. For instance, chiral stationary phases like CHIROBIOTIC T2 are used to separate peptide enantiomers or analyze the chirality of a single amino acid within a peptide chain. sigmaaldrich.com

A practical example of peptide analysis using high-resolution chromatography is the separation of a gonadorelin-related peptide, which includes a Pro-Gly-NH2 C-terminus. The specific conditions for such an analysis highlight the precise control required for reproducible results. sigmaaldrich.com

Table 1: Example Chromatographic Conditions for Peptide Analysis

Parameter Value
Column CHIROBIOTIC T2, 250x4.6mm
Mobile Phase 40/60: Acetonitrile / 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 35°C
Detection 220nm (UV)

This table illustrates typical parameters for the HPLC analysis of a peptide containing a Pro-Gly-NH2 terminus, based on established methodologies for similar compounds. sigmaaldrich.com

The goal of such methods is to achieve sharp, well-defined peaks with consistent retention times, which is essential for both qualitative identification and accurate quantification. waters.com The development of advanced column chemistries and instrument surfaces, such as MaxPeak High Performance Surfaces, aims to minimize non-specific interactions between peptides and the instrument, thereby improving recovery, peak shape, and reproducibility. waters.com

Integration with Mass Spectrometry for Peptide Identification

Mass spectrometry (MS) has become the definitive tool for determining the primary structure of proteins and peptides. epfl.ch It is most often coupled with a liquid chromatography system (LC-MS) to analyze complex peptide mixtures, such as those resulting from the enzymatic digestion of proteins. epfl.chucsf.edu This "bottom-up proteomics" approach involves identifying proteins based on the sequences of their constituent peptides. eastport.czbroadinstitute.org

In this workflow, a peptide like this compound would first be separated from other components by the LC system before being introduced into the mass spectrometer. Inside the MS, the peptide is ionized, typically via electrospray ionization (ESI), and its mass-to-charge (m/z) ratio is measured with high accuracy. epfl.ch

For definitive identification, tandem mass spectrometry (MS/MS) is employed. ucsf.edueastport.cz In this technique, a specific peptide ion (a precursor ion) is selected, fragmented, and the m/z ratios of the resulting fragment ions are measured. The fragmentation pattern provides sequence information. broadinstitute.org Fragmentation typically occurs at the peptide bonds, generating a series of ions (commonly b- and y-ions) from which the amino acid sequence can be deduced. broadinstitute.org

The predictable fragmentation of a known compound like this compound can be used to calibrate and validate the performance of mass spectrometers for peptide sequencing tasks.

Table 2: Theoretical MS/MS Fragmentation of this compound

Precursor Ion (M+H)⁺ Ion Type Fragment Ion Sequence Calculated m/z
347.17 b₁ Z 222.09
347.17 b₂ Z-Pro 319.14
347.17 y₁ Gly-NH₂ 75.05
347.17 y₂ Pro-Gly-NH₂ 172.11

This table shows the theoretical monoisotopic masses of the primary b- and y-ions that would be expected from the fragmentation of this compound in a tandem mass spectrometer. This data is foundational for peptide identification. broadinstitute.org

The integration of high-resolution chromatography with high-accuracy mass spectrometry provides a powerful analytical platform for modern proteomics. It allows for the confident identification and characterization of proteins and peptides, even in highly complex biological samples. epfl.ch The use of specific proteases like trypsin, which cleaves after lysine (B10760008) and arginine residues, is standard practice to generate peptides of an ideal size and charge state for MS analysis. ucsf.edueastport.cz

Future Directions and Emerging Research Avenues for Z Pro Gly Nh2

Exploration of Undiscovered Biological Targets and Mechanisms

While much of the research on related compounds like Pro-Leu-Gly-NH2 (PLG) has centered on their role as allosteric modulators of dopamine (B1211576) D2 receptors, the full spectrum of biological targets for Z-Pro-Gly-NH2 and its analogs remains largely uncharted. nih.govbeilstein-journals.org Future research will likely pivot towards identifying novel interacting partners and elucidating the downstream molecular pathways.

Intrinsically disordered proteins (IDPs), which lack a fixed three-dimensional structure and are implicated in a host of diseases including cancer and neurodegenerative disorders, present a promising, yet challenging, class of potential targets. acs.org The inherent flexibility of short peptides like this compound may allow them to bind to the transient, dynamic structures of IDPs, a mechanism that is increasingly recognized as crucial in cellular signaling. acs.orgorganic-chemistry.org The exploration of this compound's interactions with such "fuzzy" targets could reveal novel therapeutic opportunities. acs.org

Furthermore, the role of peptides in modulating protein-protein interactions (PPIs) is a burgeoning field. mdpi.com this compound could serve as a scaffold or a direct inhibitor for specific PPIs involved in disease pathogenesis. Research efforts may focus on screening this compound against various cancer-related targets, such as cell surface receptors like aminopeptidase (B13392206) N (CD13) or intracellular proteins that are aberrantly expressed on cancer cells. nih.govmdpi.com The development of peptide-drug conjugates, where this compound acts as a homing peptide, could facilitate the targeted delivery of cytotoxic agents to tumor cells. nih.gov

Advancements in Stereoselective and Efficient Synthetic Routes

The synthesis of peptides with high purity and stereochemical integrity is paramount for their biological evaluation and therapeutic development. While established methods for synthesizing this compound exist, future research will focus on developing more advanced, efficient, and stereoselective routes. chemicalbook.com

The development and application of novel coupling reagents are also crucial for improving synthetic efficiency and controlling stereochemistry. Research has demonstrated the efficacy of Oxyma-based reagents, which have shown superiority in minimizing epimerization during the formation of peptide bonds, particularly with sterically hindered or racemization-prone residues like proline. csic.es The application of photoredox catalysis represents another frontier, offering new strategies for forming peptide bonds and introducing unnatural amino acids under mild conditions. chemrxiv.org

Future synthetic strategies will likely prioritize "green chemistry" principles, aiming for higher atom economy, reduced waste, and the use of more environmentally benign solvents and reagents. mdpi.com

Table 1: Comparison of Potential Synthetic Advancements for this compound

Synthetic ApproachPotential AdvantageRelevant Research Context
N- to C-Direction SPPS Minimizes racemization; potentially reduces the use of protecting groups. chemrxiv.orgOffers a more "natural" direction of synthesis, potentially improving efficiency for manufacturing peptides. chemrxiv.org
Novel Coupling Reagents Higher yields and greater control of epimerization. csic.esOxyma-based reagents have outperformed traditional reagents in the synthesis of challenging peptide sequences. csic.es
Photoredox Catalysis Enables synthesis under mild conditions; facilitates incorporation of unnatural amino acids. chemrxiv.orgProvides a modern, powerful method for creating complex amino acid derivatives stereoselectively. chemrxiv.org
Enzymatic Synthesis High stereoselectivity and environmentally friendly conditions. mdpi.comBiotransformation protocols are being developed for the large-scale synthesis of peptide components. mdpi.com

Integration of Advanced Computational Modeling with Experimental Validation

The synergy between computational modeling and experimental validation is becoming indispensable in modern chemical and biological research. For this compound, this integrated approach is crucial for understanding its structural dynamics, binding interactions, and mechanism of action at a molecular level.

Advanced computational techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can predict the conformational landscape of this compound. researchgate.netresearchgate.net These models can identify the most stable three-dimensional structures, such as β-turns or other secondary structures, which are often critical for biological activity. researchgate.netresearchgate.net For instance, gas-phase studies on related peptides have used DFT to propose structures and understand hydrogen-bonding networks. researchgate.net Computational models can also simulate the binding of this compound to its biological targets, predicting binding affinities and identifying key interacting residues. mdpi.comfrontiersin.org

However, the predictions from these in silico models must be rigorously tested and refined through experimental validation. preprints.orgresearchgate.net Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural data of the peptide, either alone or in complex with its target. researchgate.net Hydrogen-exchange mass spectrometry (HDX-MS) is another powerful tool that can provide insights into protein dynamics and binding interfaces by measuring the rate of deuterium (B1214612) exchange, which can then be used to guide and validate computational models. acs.org This iterative cycle of prediction, experimental testing, and model refinement accelerates the discovery process and leads to a more accurate understanding of the molecule's function. preprints.orgresearchgate.net

Table 2: Integrated Computational and Experimental Approaches

TechniqueRole in this compound Research
Molecular Dynamics (MD) Simulates the dynamic movement and conformational changes of the peptide over time. researchgate.net
Density Functional Theory (DFT) Calculates the electronic structure to predict stable conformations and energetic properties. researchgate.net
NMR Spectroscopy Determines the 3D structure of the peptide in solution and identifies binding interactions. researchgate.net
X-ray Crystallography Provides a high-resolution, static picture of the peptide's 3D structure in a crystal lattice. researchgate.net
HDX-Mass Spectrometry Probes the peptide's conformation and binding interfaces by monitoring solvent accessibility. acs.org

Development of Highly Specific this compound Based Modulators for Therapeutic Intervention

A primary goal of future research is to leverage the this compound structure to design and develop highly specific modulators for therapeutic intervention. This involves modifying the parent compound to enhance its potency, selectivity, stability, and pharmacokinetic properties. nih.gov

Building on the knowledge that the related peptide, PLG, modulates dopamine D2 receptors, a significant research avenue is the development of this compound based peptidomimetics for neurological disorders like Parkinson's disease. beilstein-journals.orgnih.gov By systematically altering the structure—for instance, by replacing the proline residue with other heterocyclic amino acids or by constraining the peptide backbone into specific conformations (e.g., type II β-turn)—researchers can fine-tune the molecule's activity. nih.govnih.gov Studies on PLG peptidomimetics have shown that minor stereochemical changes can convert a positive allosteric modulator (PAM) into a negative allosteric modulator (NAM), highlighting the exquisite control that can be achieved through rational design. nih.govbeilstein-journals.org

Another promising direction is the development of metallopeptide analogues. Incorporating metal complexes into the peptide structure can confer novel biological activities, including cytotoxic effects against cancer cells. pnas.org Such metallopeptides could act as targeted chemotherapeutic agents, where the peptide portion directs the cytotoxic metal complex to tumor cells that overexpress specific receptors. pnas.org

The ultimate aim is to create drug candidates with improved therapeutic profiles. This involves a multidisciplinary approach combining organic synthesis, computational design, and comprehensive biological evaluation to produce modulators that are not only highly specific for their intended target but also possess the necessary characteristics for clinical development. mdpi.comualberta.ca

Q & A

Q. What methods are recommended for synthesizing Z-Pro-Gly-NH2 to minimize racemization?

To minimize racemization during synthesis, fragment condensation and solid-phase synthesis are preferred. For example, coupling Z-protected amino acids (e.g., Z-Phg-OH) to H-Pro-NH2 via fragment condensation reduces racemization risk compared to stepwise approaches. Using coupling agents like carbodiimides and maintaining low temperatures during activation can further suppress side reactions .

Q. How should this compound be characterized to confirm purity and structural identity?

Use reversed-phase HPLC with UV detection (e.g., 220 nm for peptide bonds) and mass spectrometry (MS) for molecular weight verification. For novel derivatives, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential to confirm stereochemistry and backbone structure. Purity thresholds (>98%) should be validated via analytical chromatography .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store lyophilized this compound at -20°C in airtight, light-protected containers. For solutions, use inert buffers (e.g., pH 6-7) and avoid repeated freeze-thaw cycles. Lyophilization with cryoprotectants (e.g., trehalose) can enhance stability by reducing hydrolytic degradation .

Advanced Research Questions

Q. How should researchers address contradictory data in the stability profiles of this compound under varying pH conditions?

Systematically test stability across pH gradients (e.g., 3-10) using accelerated degradation studies. Employ LC-MS to identify degradation products (e.g., deamidation or hydrolysis byproducts). Statistical tools like ANOVA can quantify variance between replicates, while Arrhenius modeling predicts long-term stability under physiological conditions .

Q. What experimental designs are suitable for studying this compound’s role as a protease inhibitor in enzymatic assays?

Use kinetic assays (e.g., Michaelis-Menten) with fluorogenic substrates to measure inhibition constants (Ki). Include controls for non-specific binding (e.g., scrambled peptides) and validate selectivity against related proteases (e.g., trypsin vs. chymotrypsin). Dose-response curves should span 3-4 orders of magnitude to ensure accurate IC50 determination .

Q. How can researchers validate the biological activity of this compound in cell-based assays while minimizing off-target effects?

Employ orthogonal assays (e.g., Western blotting for downstream signaling proteins and RNA-seq for pathway analysis). Use CRISPR-edited cell lines lacking the target protease to confirm specificity. Include peptide analogs with modified sequences as negative controls .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in preclinical studies?

Non-linear regression models (e.g., log[inhibitor] vs. response) with four-parameter variable slope are ideal. Ensure power analysis determines sample size adequacy (α=0.05, β=0.2). Report confidence intervals and use tools like GraphPad Prism for reproducibility. Pre-register analysis plans to mitigate bias .

Methodological Considerations

Q. How should contradictory results in this compound’s bioavailability across animal models be resolved?

Conduct meta-analyses of pharmacokinetic data (e.g., AUC, Cmax) across species, adjusting for variables like administration route and formulation. Use interspecies scaling models (e.g., allometric scaling) to predict human pharmacokinetics. Transparently report outliers and experimental conditions (e.g., fasting vs. fed states) .

Q. What strategies improve reproducibility when synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Document coupling efficiency (e.g., Kaiser test for free amines) and racemization rates (via chiral HPLC) for each step. Share synthetic protocols in supplementary materials, including solvent grades and agitation speeds. Use automated peptide synthesizers to standardize reaction conditions .

Q. How can researchers integrate this compound into complex systems (e.g., drug-delivery nanoparticles) without compromising its activity?

Employ encapsulation efficiency assays (e.g., HPLC quantification post-lyophilization) and circular dichroism (CD) to monitor structural integrity. Test in vitro release profiles (e.g., dialysis membranes) under physiological conditions. Validate bioactivity post-encapsulation via cell viability or enzymatic inhibition assays .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.